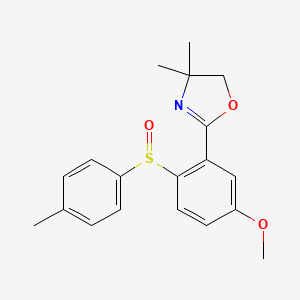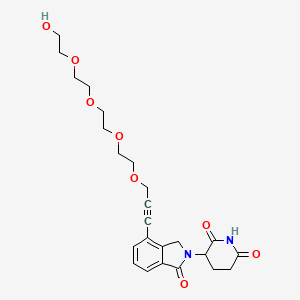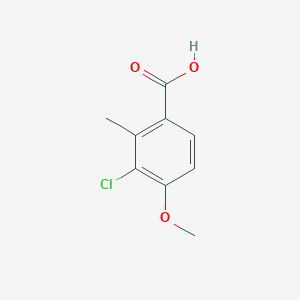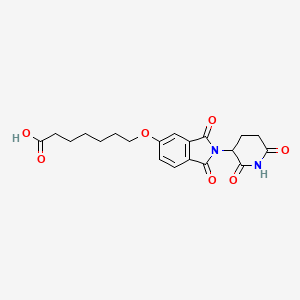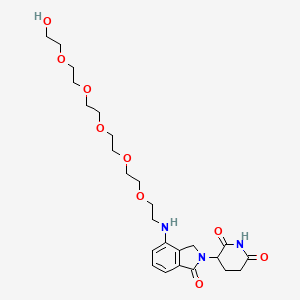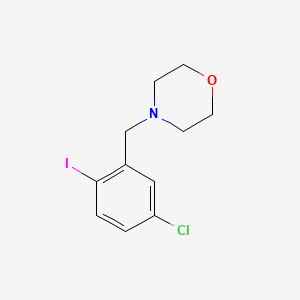
4-(5-Chloro-2-iodobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-iodobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 5-chloro-2-iodobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-iodobenzyl)morpholine typically involves the reaction of morpholine with 5-chloro-2-iodobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Chloro-2-iodobenzyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(5-Chloro-2-iodobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of morpholine derivatives with biological targets.
Material Science: It can be employed in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-iodobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
- 4-(4-Iodobenzyl)morpholine
- 4-(2-Chloroacetyl)morpholine
- 4-(4-Chlorobenzyl)morpholine
Comparison: 4-(5-Chloro-2-iodobenzyl)morpholine is unique due to the presence of both chloro and iodo substituents on the benzyl group. This dual substitution can influence its reactivity and interactions compared to compounds with only one halogen substituent. For example, the iodo group can participate in coupling reactions more readily than the chloro group, providing versatility in synthetic applications.
Propriétés
Formule moléculaire |
C11H13ClINO |
|---|---|
Poids moléculaire |
337.58 g/mol |
Nom IUPAC |
4-[(5-chloro-2-iodophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H13ClINO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Clé InChI |
YCTVNEJINXFRPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=CC(=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




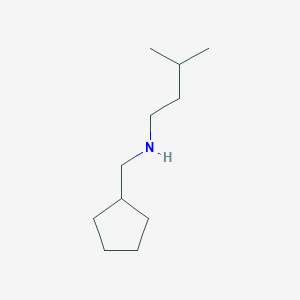
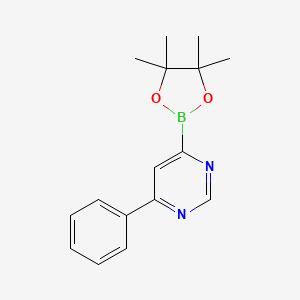
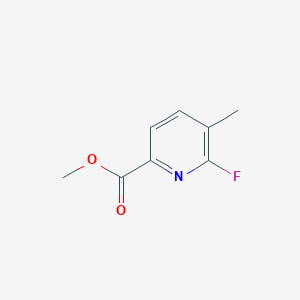
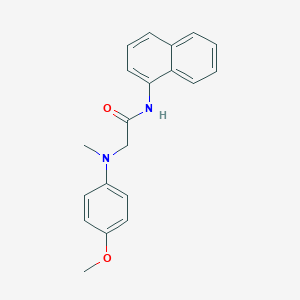
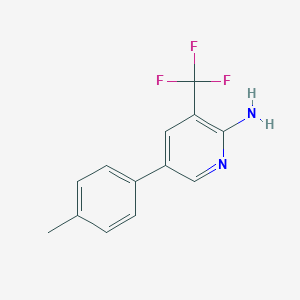
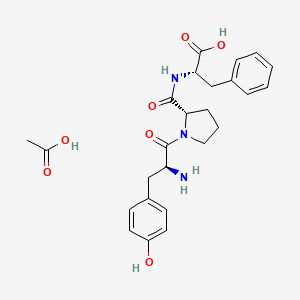
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
